2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide
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Overview
Description
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, an aniline moiety, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with carbon disulfide and an oxidizing agent.
Introduction of the Aniline Moiety: The aniline group is introduced via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with an appropriate aniline derivative.
Formation of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a condensation reaction with 4-methoxybenzaldehyde.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or aniline rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzothiazole derivatives in various chemical reactions.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound may be used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The benzothiazole ring and aniline moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)-N-[(Z)-(4-chlorophenyl)methylideneamino]acetamide
- 2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]acetamide
- 2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)-N-[(Z)-(4-nitrophenyl)methylideneamino]acetamide
Uniqueness
The uniqueness of 2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide lies in its specific combination of functional groups. The presence of the methoxy group on the phenyl ring can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-31-19-13-11-17(12-14-19)15-24-25-22(28)16-27(18-7-3-2-4-8-18)23-20-9-5-6-10-21(20)32(29,30)26-23/h2-15H,16H2,1H3,(H,25,28)/b24-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKFNAUHVYRMSI-IWIPYMOSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC(=O)CN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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